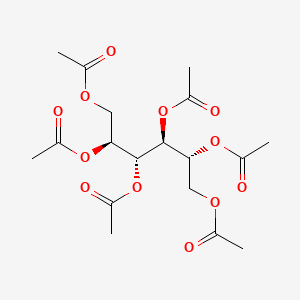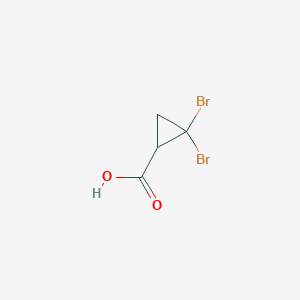
2,2-二溴环丙烷羧酸
描述
2,2-Dibromocyclopropanecarboxylic acid is an organic compound with the molecular formula C₄H₄Br₂O₂. It is a derivative of cyclopropane, featuring two bromine atoms attached to the same carbon atom within the cyclopropane ring, and a carboxylic acid group attached to the adjacent carbon. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
科学研究应用
2,2-Dibromocyclopropanecarboxylic acid has diverse applications in scientific research:
作用机制
Target of Action
The primary target of 2,2-Dibromocyclopropanecarboxylic acid is enzymes containing functional –SH groups . The compound acts via bromine, which inactivates these enzymes by converting the –SH groups to the oxidised S-S form .
Mode of Action
2,2-Dibromocyclopropanecarboxylic acid exerts its action directly after its application . The compound acts via bromine, which inactivates enzymes by converting functional –SH groups to the oxidised S-S form . This action is fast and has a multi-site effect .
Result of Action
The action of 2,2-Dibromocyclopropanecarboxylic acid results in the inactivation of enzymes with –SH groups . This inactivation disrupts the normal functioning of these enzymes, potentially leading to various molecular and cellular effects. The specifics of these effects would depend on the particular enzymes affected and their roles within the cell.
生化分析
Biochemical Properties
It is known that when the carboxyl group (COOH) is directly attached to the gem-dibromocyclopropane ring, methyllithium generally attacks the gem-dibromo moiety .
Molecular Mechanism
It is known that the course of reaction with methyllithium depends mainly on the position of the carboxyl group
准备方法
Synthetic Routes and Reaction Conditions: 2,2-Dibromocyclopropanecarboxylic acid can be synthesized through various methods. One common approach involves the reaction of cyclopropane derivatives with bromine in the presence of a catalyst. For instance, the reaction of cyclopropylcarboxylic acid with bromine in the presence of a solvent like carbon tetrachloride can yield 2,2-dibromocyclopropanecarboxylic acid .
Industrial Production Methods: Industrial production of 2,2-dibromocyclopropanecarboxylic acid typically involves the use of large-scale bromination reactions. The process is optimized to ensure high yields and purity of the final product. The reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize efficiency .
化学反应分析
Types of Reactions: 2,2-Dibromocyclopropanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as methyllithium, leading to the formation of monobromocyclopropane derivatives.
Reduction Reactions: The compound can be partially reduced to form monobromocyclopropane derivatives using reagents like isopropyl magnesium bromide.
Oxidation Reactions: Oxidation of 2,2-dibromocyclopropanecarboxylic acid can yield corresponding carboxylic acids and other oxidized products.
Common Reagents and Conditions:
Methyllithium: Used in substitution reactions to replace bromine atoms.
Isopropyl Magnesium Bromide: Employed in reduction reactions to partially reduce the compound.
Chromic Anhydride: Utilized in oxidation reactions to convert the compound into oxidized derivatives.
Major Products Formed:
Monobromocyclopropane Derivatives: Formed through substitution and reduction reactions
Oxidized Carboxylic Acids: Resulting from oxidation reactions.
相似化合物的比较
2,2-Dichlorocyclopropanecarboxylic Acid: Similar in structure but with chlorine atoms instead of bromine.
2,2-Dibromo-1-methylcyclopropanecarboxylic Acid: A methyl-substituted derivative with similar reactivity.
Uniqueness: 2,2-Dibromocyclopropanecarboxylic acid is unique due to its specific bromine substitution pattern, which imparts distinct reactivity and chemical properties compared to its analogs. The presence of two bromine atoms on the same carbon atom within the cyclopropane ring makes it a valuable intermediate for synthesizing complex organic molecules .
属性
IUPAC Name |
2,2-dibromocyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2O2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQWHIVRLNQEDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Br)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90301437, DTXSID70900967 | |
| Record name | 2,2-dibromocyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90301437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70900967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5365-17-3 | |
| Record name | NSC143379 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143379 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-dibromocyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90301437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis[1-(3-nitrophenyl)ethylidene]hydrazine](/img/structure/B1656583.png)
![N-[5-(4-nitrophenyl)pyrimidin-2-yl]nitramide](/img/structure/B1656584.png)
![N-[(E)-1-(4-ethylphenyl)ethylideneamino]-6-methyl-2-phenylpyrimidin-4-amine](/img/structure/B1656585.png)
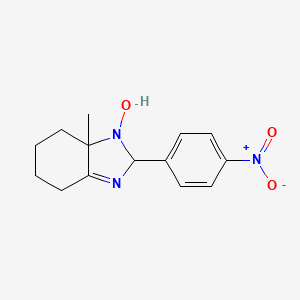

![N-[2-chloro-5-(trifluoromethyl)phenyl]-5,7-dinitro-2,1,3-benzoxadiazol-4-amine](/img/structure/B1656590.png)
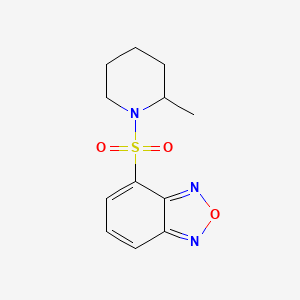
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(benzenesulfonyl)oxan-2-yl]methyl acetate](/img/structure/B1656595.png)

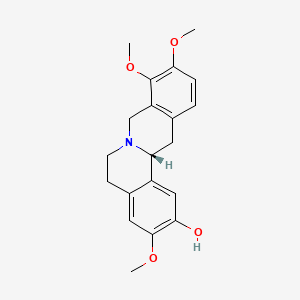
![1-[(7-Methoxy-2H-1,3-benzodioxol-5-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B1656602.png)
![N-[1-(2-methylbutyl)cyclohexyl]prop-2-enamide](/img/structure/B1656604.png)
![[3,4,5-Triacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B1656605.png)
